Cyclopropylamine

Catalog No.
S596937
CAS No.
765-30-0
M.F
C3H7N
M. Wt
57.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylamine

CAS Number

765-30-0

Product Name

Cyclopropylamine

IUPAC Name

cyclopropanamine

Molecular Formula

C3H7N

Molecular Weight

57.09 g/mol

InChI

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2

InChI Key

HTJDQJBWANPRPF-UHFFFAOYSA-N

SMILES

C1CC1N

Synonyms

cyclopropylamine, cyclopropylamine acetate, cyclopropylamine hydrochloride, cyclopropylamine, 3H-labeled

Canonical SMILES

C1CC1N

Application in Nanomaterials and Biocompatibility

Specific Scientific Field: This application falls under the field of Nanomaterials and Biocompatibility .

Summary of the Application: Cyclopropylamine (CPA) monomer is plasma-polymerized on poly (ε-caprolactone) nanofiber meshes. The aim is to obtain amine-rich surfaces to improve the cellular response of the meshes .

Methods of Application or Experimental Procedures: The CPA monomer is plasma-polymerized on poly (ε-caprolactone) nanofiber meshes using various deposition durations. Scanning electron microscopy and X-ray photoelectron spectroscopy (XPS) are used to investigate the surface morphology and surface chemical composition of the samples, respectively .

Results or Outcomes: The measured coating thickness was found to linearly increase with deposition duration at a deposition rate of 0.465 nm/s. XPS analysis revealed that plasma exposure time had a considerable effect on the surface N/C and O/C ratio as well as on amino grafting efficiency and amino selectivity. In addition, cell studies showed that cell adhesion and proliferation significantly improved for all coated samples .

Cyclopropylamine is a primary aliphatic amine characterized by the presence of a cyclopropane ring bonded to an amino group. Its chemical formula is C3H7N\text{C}_3\text{H}_7\text{N}, and it exhibits unique structural properties due to the strain in the cyclopropane ring, which influences its reactivity and biological activity. Cyclopropylamine is known for its role as a metabolite in various biological systems and has garnered interest in medicinal chemistry due to its potential therapeutic applications .

, primarily due to its nucleophilic amino group. Notable reactions include:

  • Ring Opening Reactions: Cyclopropylamine can undergo ring-opening reactions under certain conditions, leading to the formation of more stable products. For example, it can react with electrophiles to form substituted derivatives .
  • Formation of Cyclopropylamines: Cyclopropylamines can be synthesized through various methods, including the reaction of Grignard reagents with nitriles, which involves the ring contraction of five-membered chelates .
  • Decomposition Reactions: At elevated temperatures (356-425°C), cyclopropylamine can decompose to produce ammonia and N-propylidenecyclopropylamine .

Cyclopropylamine exhibits notable biological activity, particularly in pharmacology. It has been studied for its potential effects on liver metabolism and toxicity. For instance, research indicates that cyclopropylamine derivatives may mediate hepatotoxicity through oxidative pathways, suggesting a need for careful evaluation in drug development . Additionally, its structural characteristics allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.

Several methods are employed for synthesizing cyclopropylamine:

  • Grignard Reaction: The reaction of a Grignard reagent with a nitrile leads to the formation of cyclopropylamine via ring contraction mechanisms .
  • Phase Transfer Catalysis: A method involving γ-butyrolactone and isopropanol has been reported, requiring multiple steps including ring-opening esterification and hydrolysis .
  • Electrophilic Trapping: Cyclopropylamines can be synthesized from α-substituted cyclopropanes through electrophilic trapping reactions followed by ring closure .

Cyclopropylamine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery.
  • Metabolite Studies: As a mouse metabolite, it is used in studies investigating metabolic pathways and toxicity profiles of drugs.
  • Chemical Synthesis: Its unique reactivity makes it valuable for creating complex organic molecules in synthetic chemistry.

Studies have explored the interactions of cyclopropylamine with various biological systems. Its role as a metabolite suggests potential interactions with metabolic enzymes and pathways, particularly those involved in drug metabolism. Understanding these interactions is crucial for assessing the safety and efficacy of cyclopropylamine-containing compounds in therapeutic settings .

Cyclopropylamine shares structural similarities with several other amines and cyclic compounds. Below are some comparable compounds along with their unique features:

CompoundStructureUnique Features
CyclobutylamineFour-membered ringGreater ring strain compared to cyclopropylamine
MethylcyclopropylamineMethyl group on cyclopropaneIncreased lipophilicity due to methyl substitution
Propan-1-amineStraight-chain amineLacks cyclic structure; different reactivity profile
PiperidineSix-membered saturated ringMore stable; widely used as a building block in drugs

Cyclopropylamine's distinct three-membered cyclic structure imparts unique reactivity patterns not seen in larger cyclic or straight-chain amines, making it an interesting subject for further research.

XLogP3

0.1

Boiling Point

50.5 °C

LogP

0.07 (LogP)

Melting Point

-35.4 °C

UNII

8PR8XTH1X1

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.01%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (20.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (23.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (22.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (20.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

765-30-0

Wikipedia

Cyclopropylamine

General Manufacturing Information

Cyclopropanamine: ACTIVE

Dates

Modify: 2023-08-15
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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